N''-Morpholin-4-ylguanidine
Description
Contextualization within Guanidine (B92328) and Morpholine (B109124) Chemistry
The chemical character of N''-Morpholin-4-ylguanidine is best understood by examining its constituent parts: the guanidine functional group and the morpholine heterocyclic ring.
The guanidine group , characterized by a central carbon atom bonded to three nitrogen atoms, is strongly basic and exists as the protonated guanidinium (B1211019) ion at physiological pH. This feature allows it to form multiple hydrogen bonds, a critical factor in molecular recognition and binding to biological targets. In medicinal chemistry, the guanidine moiety is a known pharmacophore that can engage with key amino acid residues in receptor binding sites, such as the hydrogen-bond network formed with asparagine and alanine (B10760859) residues in certain muscarinic receptors. acs.orgnih.gov
The morpholine ring is a six-membered heterocycle containing both an amine and an ether functional group. wikipedia.org It is widely employed in medicinal chemistry, where it is considered a "privileged structure" due to its favorable physicochemical properties, metabolic stability, and synthetic accessibility. nih.govnih.govsci-hub.se The morpholine moiety can serve various roles in a molecule: it can act as a scaffold to orient other functional groups, enhance potency through interactions with a target, or modulate pharmacokinetic properties to improve factors like bioavailability. nih.govacs.org Its inclusion in numerous approved drugs underscores its value in drug design. sci-hub.seacs.org
The combination of these two moieties in this compound creates a scaffold where the established drug-like properties of morpholine are paired with the potent interactive capacity of the guanidine group. This synergy is a deliberate strategy in chemical design, aiming to create molecules with specific and potentially enhanced functionalities.
Theoretical Frameworks for Predicting Compound Behavior
Predicting the behavior of chemical compounds like this compound prior to synthesis is a cornerstone of modern chemical research, enabled by sophisticated computational models. These theoretical frameworks allow for the in-silico screening and characterization of molecules. ulster.ac.uk
Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to predict the electronic structure and properties of molecules. unimelb.edu.auquora.com DFT calculations are computationally less demanding than other high-level methods, making them popular for predicting a wide range of properties, including molecular geometry, reaction energies, and spectroscopic signatures. unimelb.edu.auquora.com For instance, DFT can be used to determine the low-energy conformation of the morpholine ring or the charge distribution across the guanidine group, offering insights into the molecule's stability and reactivity. mdpi.com
Machine Learning and Deep Learning Models represent another frontier in predictive chemistry. ulster.ac.uk Architectures such as Graph Convolutional (GC) networks and Message Passing Neural Networks (MPNN) can learn from large datasets of chemical structures and their associated properties. ulster.ac.uk These models can predict biological activity or physicochemical properties like solubility and LogD based solely on a molecule's structure. ulster.ac.uknih.gov This approach accelerates the discovery process by prioritizing compounds for synthesis and experimental testing. nih.govmit.edu
Table 2: Theoretical Frameworks in Chemical Prediction
| Framework | Principle | Application in Chemical Science |
|---|---|---|
| Density Functional Theory (DFT) | A quantum mechanics-based method that models electron density to determine the energy and properties of a system. unimelb.edu.au | Predicts molecular structure, reaction pathways, activation energies, and spectroscopic data. unimelb.edu.auquora.com |
| Graph Convolutional (GC) Networks | A type of neural network that operates on graph data, treating atoms as nodes and bonds as edges. ulster.ac.uk | Predicts molecular properties and bioactivity by learning from the graph structure of molecules. ulster.ac.uk |
| Message Passing Neural Networks (MPNN) | A generalized framework for graph-based neural networks where information is passed between nodes (atoms). ulster.ac.uk | Utilized for a variety of predictive tasks in chemistry, including property prediction and molecular generation. ulster.ac.uk |
Historical Development of Related Morpholine-Guanidine Scaffolds
The conceptual development of scaffolds combining morpholine and guanidine elements is not documented as a single, linear progression but rather as a convergence of independent research streams that established each component as a valuable motif in medicinal chemistry.
The history of morpholine in drug discovery is extensive. The name itself was coined by Ludwig Knorr, and the heterocycle has since been incorporated into a multitude of bioactive compounds. wikipedia.orgsci-hub.se Marketed drugs containing the morpholine ring appeared throughout the 20th century, including the antidepressant moclobemide (B1677376) (1992) and the norepinephrine (B1679862) reuptake inhibitor reboxetine (B1679249) (1997), solidifying its status as a reliable building block in pharmaceutical design. sci-hub.seacs.org Its utility is rooted in its ability to confer advantageous properties, making it a "privileged" scaffold. nih.govresearchgate.net
The exploration of guanidine derivatives in drug design has also been significant, though often targeted toward specific therapeutic areas where its strong basicity and hydrogen-bonding capacity are beneficial. Recent research highlights its importance, such as studies in the early 2020s that involved modifying existing histamine (B1213489) H3R antagonists containing a guanidine group to discover new and potent muscarinic M2R/M4R antagonists. acs.orgnih.gov These efforts demonstrate the ongoing interest in leveraging the guanidine moiety for achieving high-affinity ligand-receptor interactions.
The emergence of hybrid morpholine-guanidine scaffolds is a logical consequence of these parallel developments. Medicinal chemists, recognizing the distinct advantages of each component, have combined them to create novel molecular architectures. The synthesis of compounds like this compound and its precursors is a modern endeavor, reflecting a rational design approach that seeks to merge the favorable pharmacokinetic profile of morpholine with the potent bio-functional activity of guanidine. chemicalbook.com
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1-(4-Morpholinophenyl)guanidine |
| Guanidine |
| Morpholine |
| Moclobemide |
| Reboxetine |
| Linezolid |
| Gefitinib |
Structure
3D Structure
Properties
CAS No. |
75426-22-1 |
|---|---|
Molecular Formula |
C5H12N4O |
Molecular Weight |
144.18 g/mol |
IUPAC Name |
2-morpholin-4-ylguanidine |
InChI |
InChI=1S/C5H12N4O/c6-5(7)8-9-1-3-10-4-2-9/h1-4H2,(H4,6,7,8) |
InChI Key |
IXUYISWDRMQAKU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1N=C(N)N |
Origin of Product |
United States |
Synthetic Strategies and Reaction Pathways for N Morpholin 4 Ylguanidine and Its Analogs
Guanidine (B92328) Moiety Construction Methodologies
The formation of the guanidine core is a critical step, with several synthetic routes available to chemists.
Routes via Cyanamide (B42294) and Precursors
A prevalent and direct method for constructing the guanidine functional group is through the use of cyanamide or its derivatives. researchgate.net This approach leverages the electrophilic nature of the cyano group, which readily reacts with nucleophilic amines.
One common strategy involves the reaction of an amine with cyanamide in the presence of an acid catalyst, such as hydrochloric acid. researchgate.netnih.gov For instance, the synthesis of N''-Morpholin-4-ylguanidine can be achieved by reacting 4-morpholinoaniline (B114313) with cyanamide. smolecule.com This reaction is typically performed under acidic conditions to enhance the electrophilicity of the cyanamide and facilitate the nucleophilic attack by the amine. smolecule.com The process often starts with the protonation of 4-morpholinoaniline, followed by its condensation with cyanamide to form the guanidine product. smolecule.com The reaction conditions, including temperature and solvent, can be optimized to improve yield and purity. For example, refluxing the reactants in ethanol (B145695) has been shown to be an effective method.
The use of cyanamide precursors is also a viable strategy. These precursors can generate cyanamide in situ or present a more reactive form for guanidination.
Alternative Guanidination Reactions and Conditions
Beyond the cyanamide route, a variety of other reagents and conditions have been developed for the synthesis of guanidines. These alternative methods often provide advantages in terms of substrate scope, reaction conditions, and functional group tolerance. uantwerpen.be
Classical methods for guanidine synthesis include the use of reagents such as:
Thioureas and isothioureas researchgate.net
Carbodiimides researchgate.net
Amidine sulfonic acids researchgate.net
Pyrazole-1-carboximidamides researchgate.net
Triflyl guanidines researchgate.net
The reaction of amines with carbodiimides is a particularly atom-economical approach to substituted guanidines. researchgate.net Another method involves the use of amidines as guanylating agents, which can be converted to carbodiimides in situ and then reacted with amines. uantwerpen.be This can be achieved under mild conditions using green solvents like dimethyl carbonate. uantwerpen.be
The choice of guanidination agent can be critical, especially when dealing with less nucleophilic amines. researchgate.net For instance, triflylguanidine reagents are known for their ability to guanylate weakly nucleophilic amines. researchgate.net The reaction of O-methylisourea with the amino group of lysine (B10760008) to produce homoarginine is a specific example of a guanidination reaction. nih.gov
Table 1: Comparison of Guanidination Reagents
| Reagent Class | Advantages | Disadvantages | Citations |
|---|---|---|---|
| Cyanamides | Readily available, direct route | Can require harsh acidic conditions | researchgate.netresearchgate.netnih.govsmolecule.com |
| Carbodiimides | Atom-economical, versatile | Can lead to side reactions like N-acyl urea (B33335) formation | researchgate.netbachem.com |
| Thioureas/Isothioureas | Well-established methodology | May require multi-step procedures | researchgate.net |
| Triflyl Guanidines | Effective for weakly nucleophilic amines | Reagent availability can be limited | researchgate.net |
| Amidines | Can be used in one-pot syntheses | Requires oxidative rearrangement | uantwerpen.be |
Morpholine (B109124) Ring Integration Techniques
The incorporation of the morpholine ring is another key aspect of the synthesis of this compound and its analogs. This can be accomplished either by building the morpholine ring onto a pre-existing structure or by coupling a pre-formed morpholine ring.
Cyclization Approaches to Morpholine
The morpholine ring can be synthesized through various cyclization reactions. researchgate.net A common method involves the intramolecular cyclization of a suitable precursor. For example, the oxidative cleavage of a vicinal diol in a ribonucleoside derivative can produce a dialdehyde, which then undergoes reductive amination and cyclization with an amine to form the morpholine ring. d-nb.info Another approach involves the reaction of a compound with chloroacetyl chloride, followed by treatment with a base to induce cyclization. researchgate.net
The synthesis of morpholine-containing compounds can be achieved through multi-step sequences. For instance, reacting morpholine with ethyl chloroacetate (B1199739) can yield morpholin-N-ethyl acetate, which can be further modified. researchgate.net
Coupling Reactions Involving Pre-formed Morpholine Ring
An alternative and often more convergent strategy is to couple a pre-formed morpholine ring with another molecular fragment. This is a widely used technique in the synthesis of complex molecules containing a morpholine moiety. researchgate.net
A prominent example is the nucleophilic aromatic substitution reaction. In the synthesis of certain Blatter radicals, a morpholine guanidine can be reacted with a nitro-activated fluoroarene. nih.gov The subsequent base-promoted cyclization yields a benzo[e] researchgate.netresearchgate.nettriazine N-oxide derivative. nih.gov
Palladium-catalyzed cross-coupling reactions are also powerful tools for integrating the morpholine ring. researchgate.net For instance, a pre-formed morpholine-containing building block can be coupled with an aryl halide or triflate. The synthesis of Apixaban, a pharmaceutical agent, involves intermediates prepared through such coupling strategies. wjpsonline.com Multi-component coupling reactions have also been employed to create complex, guanidine-containing structures that include a pyrroloquinoline system fused with a morpholine analog. rsc.org
Table 2: Selected Coupling Reactions for Morpholine Integration
| Reaction Type | Key Reactants | Conditions | Citations |
|---|---|---|---|
| Nucleophilic Aromatic Substitution | Fluoro-nitroarene, Morpholine-guanidine | Base (e.g., t-BuOK), Heat | nih.gov |
| Multi-component Coupling | Various components to form a complex scaffold | Specific to the desired product | rsc.org |
| Palladium-Catalyzed Cross-Coupling | Aryl halide/triflate, Morpholine-containing boronic acid/ester | Palladium catalyst, Base | researchgate.net |
Mechanistic Investigations of Synthesis Steps
Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting outcomes. The synthesis of guanidines and the integration of morpholine rings involve several well-studied mechanistic pathways.
The formation of guanidines from cyanamide and amines under acidic conditions proceeds through a nucleophilic addition mechanism. smolecule.com The acid protonates the cyanamide, increasing the electrophilicity of the carbon atom. The amine then acts as a nucleophile, attacking this electrophilic center. A subsequent proton transfer and loss of a leaving group (if any) leads to the final guanidinium (B1211019) salt.
In guanidination reactions using carbodiimides, the carbodiimide (B86325) is activated, often by a coupling reagent, to form a more reactive species. This activated species then reacts with an amine to form the guanidine. bachem.com Side reactions, such as the formation of N-acylureas, can occur if the activated intermediate reacts with another molecule of the carboxylic acid instead of the amine. bachem.com
The mechanism of morpholine ring formation via cyclization often involves an intramolecular nucleophilic attack. For instance, in the reductive amination pathway, the amine attacks one of the aldehyde groups to form an imine, which is then reduced. A second intramolecular imine formation and reduction completes the cyclization. d-nb.info
Mechanistic studies of coupling reactions, such as palladium-catalyzed cross-couplings, have been extensively investigated. These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps.
Computational studies using methods like Density Functional Theory (DFT) have provided deeper insights into the reactivity and reaction pathways of guanidinium salts in reactions like tandem aza-Michael addition/intramolecular cyclization. mdpi.com These studies help in understanding the relative energies of intermediates and transition states, thereby predicting product distributions and reaction feasibility. mdpi.com
Nucleophilic Substitution Pathways
Nucleophilic substitution reactions are a cornerstone in the synthesis of this compound and its derivatives. gacariyalur.ac.in These reactions typically involve the displacement of a leaving group on an electrophilic substrate by a nucleophilic nitrogen-containing reagent.
A common approach involves the reaction of a morpholine-containing nucleophile with a guanidinylating agent. For instance, 4-aminophenylmorpholine can react with cyanamide under acidic conditions. The reaction proceeds through an intermediate which is subsequently converted to the final guanidine product. The choice of solvent, such as ethanol or methanol, and the use of acidic catalysts like hydrochloric acid are often crucial for the success of this transformation.
Alternatively, a compound containing the guanidine group can be the nucleophile, reacting with a morpholine-containing electrophile. For example, a guanidine can replace a leaving group on a morpholine-substituted aromatic ring. The efficiency of these SNAr (nucleophilic aromatic substitution) reactions can be significantly enhanced through methods like microwave irradiation, which can shorten reaction times and improve yields. cem.com
The Gabriel synthesis offers another pathway for introducing the nitrogen functionality, which can then be further elaborated to the guanidine group. libretexts.org This method utilizes a phthalimide (B116566) anion as a nucleophile to displace a halide, followed by hydrolysis to release the primary amine. libretexts.org This primary amine can then be converted to the target guanidine.
Table 1: Examples of Nucleophilic Substitution Reactions in Guanidine Synthesis
| Nucleophile | Electrophile | Product Type | Key Conditions |
| 4-Aminophenylmorpholine | Cyanamide | N-Arylguanidine | Acidic catalyst (e.g., HCl), Ethanol/Methanol solvent |
| Guanidine | 1-Chloro-4-nitrobenzene (example) | N-Arylguanidine | Microwave irradiation, Copper(I) oxide catalyst cem.com |
| Phthalimide anion | Alkyl halide | Primary amine (intermediate) | Strong base (e.g., KOH), followed by hydrolysis libretexts.org |
This table provides illustrative examples of nucleophilic substitution strategies that can be adapted for the synthesis of this compound and its analogs.
Addition and Condensation Mechanisms
Addition and condensation reactions provide another versatile set of tools for constructing the guanidine framework. These reactions often involve the addition of a nucleophile to a polarized multiple bond, such as a carbonyl or a cyano group, followed by the elimination of a small molecule like water.
A prominent example is the aldol-type reaction, where an enolate or a similar nucleophile adds to a carbonyl compound. masterorganicchemistry.comleah4sci.com While not directly forming the guanidine group, these reactions can be used to construct precursors that are then converted to the target molecule. For instance, a β-keto ester can react with an aldehyde in a Knoevenagel condensation, a process that can be catalyzed by a mild base like piperidine. masterorganicchemistry.com
The aza-Michael reaction, a conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is another relevant pathway. mdpi.com Due to the high nucleophilicity of guanidines, this reaction can sometimes compete with other desired transformations like cycloadditions. mdpi.com The outcome of the reaction can be influenced by factors such as the presence of nucleophilic anions in the reaction mixture. mdpi.com
Furthermore, the synthesis of related heterocyclic systems, which can be precursors or analogs, often relies on condensation reactions. For example, the synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one involves a condensation step. atlantis-press.com
Table 2: Key Addition and Condensation Reactions in Heterocyclic Synthesis
| Reaction Type | Nucleophile | Electrophile | Catalyst/Conditions |
| Knoevenagel Condensation | β-Keto ester enolate | Aldehyde | Mild base (e.g., piperidine) masterorganicchemistry.com |
| Aza-Michael Addition | Guanidine | α,β-Unsaturated carbonyl | Dependent on reaction conditions mdpi.com |
| Aldol (B89426) Condensation | Enolate | Aldehyde/Ketone | Base or acid catalysis, often with heat masterorganicchemistry.comleah4sci.com |
This table highlights key addition and condensation reactions that are instrumental in building the molecular scaffolds for this compound and its analogs.
Proton Transfer Dynamics in Reaction Intermediates
Proton transfer is a fundamental process that significantly influences the reactivity and reaction pathways in the synthesis of guanidines. The high basicity of the guanidine moiety is a direct consequence of the efficient resonance stabilization of its protonated form, the guanidinium cation. researchgate.net
In many synthetic transformations, the protonation state of the guanidine group can act as a "protecting group," modulating its nucleophilicity and directing the course of a reaction. mdpi.com For instance, in the reaction of furfuryl guanidines with dienophiles, using non-nucleophilic hexafluorophosphate (B91526) salts leads to a Diels-Alder cycloaddition, whereas guanidinium halides result in an aza-Michael addition. mdpi.com This difference is attributed to the in-situ deprotonation of the guanidinium ion by the halide anion, which frees up the neutral, more nucleophilic guanidine. mdpi.com
The dynamics of proton transfer are often rapid, with lifetimes in the order of 1 x 10-10 seconds, and involve the formation of hydrogen-bonded intermediates. nih.gov The process generally consists of three steps: hydrogen bonding of the acid to the base, movement of the proton, and dissociation of the resulting species. nih.gov Computational studies, such as those using DFT (Density Functional Theory), can provide insights into the pKa values of different positions within the guanidine moiety and help rationalize the observed reactivity. mdpi.com These calculations have shown that intramolecular proton transfer can be a key step preceding or occurring during C-N bond formation. mdpi.com
The stability of the protonated guanidinium ion is a key factor in its biological and chemical properties. researchgate.net This stability arises from the delocalization of the positive charge across the Y-shaped N-C-N system, a phenomenon sometimes referred to as Y-aromaticity. researchgate.net
Stereochemical Control in Analog Synthesis
When synthesizing analogs of this compound that contain stereocenters, controlling the stereochemical outcome of the reactions is of paramount importance. Several strategies can be employed to achieve stereocontrol.
Substrate Control: Existing stereochemistry within a molecule can influence the stereochemical outcome of a subsequent reaction at a different site on the same molecule. youtube.com This is a common and powerful strategy where the steric and electronic properties of a resident stereocenter dictate the facial selectivity of an incoming reagent.
Auxiliary Control: This strategy involves the temporary introduction of a chiral auxiliary to the substrate. youtube.com This auxiliary directs the stereochemistry of a reaction and is subsequently removed. youtube.com While effective, this method adds steps to the synthesis and often requires the use of expensive chiral auxiliaries. youtube.com
Reagent Control: The use of chiral reagents or catalysts can also induce stereoselectivity in a reaction. This approach is highly versatile and is a cornerstone of modern asymmetric synthesis.
In the context of synthesizing analogs, non-covalent interactions can play a crucial role in stereochemical control. For example, in Michael reactions, Lewis acidic conditions versus basic conditions can lead to different diastereomers by engaging different rotational isomers of the substrate. escholarship.org This highlights the subtle interplay of reaction conditions and non-covalent forces in determining the stereochemical outcome.
Furthermore, complex multi-step syntheses of natural products often showcase sophisticated methods of stereocontrol. For instance, in the synthesis of (–)-psychotridine, a complex alkaloid, the stereochemistry of multiple quaternary centers was controlled with high precision through a diazene-directed assembly and a photoextrusion reaction. chemrxiv.org
Computational and Theoretical Chemistry Studies of N Morpholin 4 Ylguanidine
Quantum Chemical Characterization of Molecular Structure and Conformation
Density Functional Theory (DFT) for Ground State Geometries and Electronic Structure
Density Functional Theory (DFT) has become a important tool for investigating the geometric and electronic properties of molecular systems, including N''-Morpholin-4-ylguanidine. nih.gov By optimizing the ground-state geometry, researchers can determine the most stable three-dimensional arrangement of atoms in the molecule. researchgate.net DFT calculations have shown to be reliable for predicting geometries, often agreeing closely with experimental data from X-ray diffraction. nih.gov
The electronic structure of this compound can also be thoroughly analyzed using DFT. This includes the calculation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). scielo.org.co The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's chemical reactivity and kinetic stability. scielo.org.co A smaller gap generally suggests higher reactivity. Furthermore, the distribution of these frontier orbitals reveals the likely sites for electrophilic and nucleophilic attack. scielo.org.co
Table 1: Representative DFT Functionals and Basis Sets Used in Molecular Modeling
| Functional | Basis Set | Common Application |
| B3LYP | 6-31G(d) | Geometry optimization and frequency analysis of organic molecules. arxiv.org |
| ωB97X-D | 6-31G* | Excited-state calculations and properties. arxiv.org |
| CAM-B3LYP | 6-311+G(d) | Calculation of electrical parameters like dipole moment and hyperpolarizability. scielo.org.co |
| TPSSh | Not Specified | Often used for predicting a range of molecular properties with good accuracy. nih.gov |
Conformational Analysis of the Morpholine (B109124) Ring (e.g., Chair Conformation)
The most stable conformation for an unsubstituted morpholine ring is the chair conformation. nih.gov This conformation minimizes torsional strain and steric hindrance between the ring's substituents. In the case of this compound, the guanidine (B92328) group is attached to the nitrogen atom of the morpholine ring. Computational analysis helps to determine whether this substituent occupies an axial or equatorial position in the chair conformation. mdpi.com
DFT calculations can predict the relative energies of different possible conformations, such as the chair, boat, and twist-boat forms. For the morpholine ring in related structures, the chair conformation is consistently found to be the lowest in energy. nih.govmdpi.com The specific geometric parameters of the chair conformation, including bond angles and puckering parameters, can be precisely calculated. These parameters quantify the degree of non-planarity of the ring.
The orientation of the substituent on the nitrogen atom (the guanidine moiety in this case) is also a critical aspect of the conformational analysis. The relative stability of the axial versus equatorial conformers can be determined by calculating their respective ground-state energies. This information is vital for understanding how this compound might interact with biological targets.
Table 2: Common Conformations of Six-Membered Rings
| Conformation | Relative Energy (Typical) | Key Feature |
| Chair | Lowest | Staggered arrangement of all substituents, minimizing strain. |
| Twist-Boat | Intermediate | A more flexible and slightly higher energy form than the chair. |
| Boat | Highest | Eclipsed interactions lead to significant steric and torsional strain. |
Torsional Dynamics of the Guanidine-Morpholine Linkage
The rotational behavior around the single bond connecting the guanidine group to the morpholine ring is a key aspect of the molecule's flexibility. This rotation is not entirely free due to steric hindrance and electronic effects, leading to a rotational energy barrier. mdpi.com Computational methods, particularly DFT, are well-suited to study these torsional dynamics.
To investigate the rotational barrier, a series of constrained geometry optimizations are performed. In this procedure, the dihedral angle defining the rotation around the guanidine-morpholine bond is systematically varied, and the energy of the molecule is calculated at each angle. biomedres.us The resulting plot of energy versus dihedral angle reveals the energy profile for the rotation, including the minimum energy conformations and the transition states (the points of maximum energy). nist.gov
The height of the energy barrier, which is the difference in energy between the most stable conformation and the transition state, determines the rate of rotation at a given temperature. biomedres.us A higher barrier indicates slower rotation. The nature of the substituents on both the guanidine and morpholine moieties can significantly influence this barrier. csic.es
Understanding the torsional dynamics is crucial as the relative orientation of the guanidine and morpholine groups can affect the molecule's ability to bind to a receptor or enzyme. The flexibility or rigidity of this linkage can be a determining factor in the biological activity of this compound. Experimental techniques like dynamic NMR can sometimes be used to measure these rotational barriers, providing a valuable comparison for the computational results. researchgate.net
Reaction Mechanism Elucidation via Computational Methods
Transition State Characterization and Energy Barrier Calculations
Computational chemistry provides powerful tools for elucidating reaction mechanisms at a molecular level. sumitomo-chem.co.jp For reactions involving this compound, these methods can identify the transition states and calculate the associated energy barriers, offering insights into the reaction kinetics. faccts.de A transition state is a high-energy, transient species that exists at the peak of the reaction energy profile, representing the point of maximum energy along the reaction coordinate. libretexts.org
The characterization of a transition state typically involves locating a first-order saddle point on the potential energy surface. fgarciasanchez.es This is a point that is a maximum in the direction of the reaction coordinate and a minimum in all other directions. Frequency calculations are then performed to confirm the nature of the stationary point; a true transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. sumitomo-chem.co.jp
Once the transition state is located and verified, its energy can be compared to the energy of the reactants to determine the activation energy barrier (ΔG‡). sumitomo-chem.co.jp A lower activation energy corresponds to a faster reaction rate. sumitomo-chem.co.jp Computational methods like DFT are commonly used to calculate these energies. faccts.de The accuracy of the calculated barrier can be improved by using higher levels of theory, such as coupled-cluster methods [e.g., CCSD(T)], often applied as a single-point energy correction to a DFT-optimized geometry. faccts.de
By mapping out the entire reaction pathway, including reactants, intermediates, transition states, and products, a detailed understanding of the reaction mechanism can be achieved. This allows for the differentiation between possible mechanisms, such as concerted versus stepwise pathways. walisongo.ac.id
Solvent Effects on Reaction Energetics and Pathways
Reactions are typically carried out in a solvent, and the solvent can have a profound impact on the reaction's energetics and mechanism. numberanalytics.com Computational models can account for these solvent effects, providing a more realistic description of the reaction in solution. nih.gov There are two main approaches to modeling solvent effects: explicit and implicit solvation models.
In explicit solvent models, individual solvent molecules are included in the calculation. While this approach can provide a very detailed picture of solvent-solute interactions, it is computationally very expensive. A more common approach is to use implicit or continuum solvation models, such as the Polarizable Continuum Model (PCM). scielo.org.co In these models, the solvent is treated as a continuous medium with a specific dielectric constant. redalyc.org This continuum interacts with the solute, stabilizing charged or polar species. csbsju.edu
Solvent effects can significantly alter the energy barrier of a reaction. frontiersin.org For example, a polar solvent will preferentially stabilize a polar or charged transition state more than the less polar reactants, thereby lowering the activation energy and increasing the reaction rate. csbsju.edu Conversely, if the reactants are more polar than the transition state, a polar solvent could slow down the reaction.
The choice of solvent can also influence the reaction pathway itself. frontiersin.org A reaction that proceeds through a concerted mechanism in a nonpolar solvent might switch to a stepwise mechanism involving charged intermediates in a polar solvent, as the polar solvent can stabilize these intermediates. psgcas.ac.iniitk.ac.in By performing calculations with different solvent models, chemists can predict how changing the solvent will affect the outcome of a reaction involving this compound and choose the optimal conditions for a desired transformation. libretexts.org
Prediction of Spectroscopic Parameters from First Principles
First-principles, or ab initio, quantum chemistry methods are powerful tools for predicting the spectroscopic properties of molecules directly from fundamental physical constants, without reliance on empirical data. Density Functional Theory (DFT) is a particularly prominent and widely used method in this domain due to its favorable balance of accuracy and computational cost. ox.ac.ukscielo.org.mxajol.info The application of DFT allows for a detailed understanding of the spectroscopic signatures of this compound.
The initial step in these calculations is the geometry optimization of the molecule, where algorithms find the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. mdpi.com For this compound, this would involve determining the preferred conformation, such as the chair form of the morpholine ring, and the rotational orientation of the guanidinyl group. nih.gov
Once the optimized geometry is obtained, various spectroscopic parameters can be calculated:
Vibrational Spectroscopy (IR and Raman): Theoretical vibrational frequencies are determined by calculating the second derivatives of the energy with respect to atomic positions. This analysis identifies the normal modes of vibration. The resulting theoretical spectra can be compared with experimental Fourier-transform infrared (FT-IR) and Raman spectra to confirm the molecular structure. ajchem-b.com It is standard practice to apply a scaling factor to the calculated frequencies to correct for systematic errors arising from approximations in the theory and the neglect of anharmonicity. scielo.org.mx
| Vibrational Mode | Description | Predicted Wavenumber (cm⁻¹) (Scaled) | Hypothetical Experimental Wavenumber (cm⁻¹) |
|---|---|---|---|
| ν(N-H) | N-H stretching (guanidine) | 3450 - 3300 | 3435, 3320 |
| ν(C-H) | C-H stretching (morpholine) | 3000 - 2850 | 2980, 2865 |
| δ(N-H) | N-H bending (guanidine) | ~1650 | 1645 |
| ν(C=N) | C=N stretching (guanidine) | ~1600 | 1595 |
| ν(C-O-C) | Asymmetric C-O-C stretching (morpholine) | ~1115 | 1110 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a crucial tool for structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors within the DFT framework. mdpi.comajchem-b.com The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. ufv.br
| Atom | Predicted ¹³C Chemical Shift (ppm) | Hypothetical Experimental ¹³C Chemical Shift (ppm) |
|---|---|---|
| C=N (Guanidine) | 158.5 | 157.9 |
| C-N (Morpholine, adjacent to N-guanidine) | 50.2 | 49.8 |
| C-O (Morpholine) | 67.1 | 66.5 |
Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is employed to investigate electronic excitations and predict UV-Vis absorption spectra. mdpi.commdpi.com This method calculates the energies of electronic transitions from occupied to unoccupied molecular orbitals, which correspond to the absorption bands observed experimentally.
Advanced Computational Methods in Organic Chemistry
Beyond spectroscopy, advanced computational methods provide deeper insights into the chemical behavior of this compound. These techniques are essential for understanding its conformational landscape, reactivity, and non-covalent interactions.
One of the fundamental concepts is the Potential Energy Surface (PES) , a mathematical landscape that maps the energy of a molecule as a function of its geometry. Computational methods are used to explore this surface to locate energy minima, which represent stable isomers or conformers, and saddle points, which correspond to transition states for reactions or conformational changes. scielo.org.mx For this compound, this would involve analyzing the energetics of the morpholine ring's chair-to-boat interconversion and the rotation around the various C-N bonds.
Molecular Dynamics (MD) simulations offer a way to observe the dynamic evolution of a molecular system over time. By solving Newton's equations of motion for all atoms, MD simulations can model the conformational flexibility of this compound, its interactions with solvent molecules, and the formation of hydrogen-bonding networks. ox.ac.uk This is particularly relevant for the guanidine group, which is a strong hydrogen bond donor, and the morpholine oxygen, which is a hydrogen bond acceptor. ox.ac.uk
Furthermore, computational methods are critical for studying reaction mechanisms . By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a chemical reaction can be constructed. For example, the protonation of the highly basic guanidine group in this compound could be modeled to determine the pKa and the structural changes that occur upon protonation. acs.org
Chemoinformatics and Machine Learning Applications for Structural Prediction
Chemoinformatics combines chemistry, computer science, and information science to analyze vast amounts of chemical data. protoqsar.comnih.gov A key application within this field is the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models using machine learning. elsevier.comnih.gov These models establish a mathematical correlation between the chemical structure of a molecule and its biological activity or a specific physicochemical property. protoqsar.com
The development of a predictive model for a property of this compound would follow a standard workflow:
Data Set Assembly: A collection of diverse compounds, typically including other guanidine derivatives, with experimentally measured values for a property of interest (e.g., pKa, solubility, enzyme inhibition) is gathered. researchgate.net
Molecular Descriptor Calculation: Each molecule in the dataset is converted into a numerical format. This is achieved by calculating molecular descriptors—numbers that encode different aspects of the molecule's topology, geometry, or electronic properties. protoqsar.com
| Descriptor Class | Examples | Information Encoded |
|---|---|---|
| Physicochemical | LogP, Molar Refractivity, Polar Surface Area (PSA) | Lipophilicity, size, polarity |
| Topological | Wiener index, Kier & Hall connectivity indices | Molecular branching and shape |
| Geometrical (3D) | Molecular surface area, volume | 3D size and shape |
| Fingerprints | MACCS keys, ECFP | Presence or absence of specific structural fragments |
Model Generation and Validation: A machine learning algorithm is used to build a model that links the descriptors to the target property. researchgate.net The dataset is typically split into a training set, used to build the model, and a test set, used to evaluate its predictive power on unseen data. nih.govmdpi.com
| Machine Learning Algorithm | Brief Description |
|---|---|
| Multiple Linear Regression (MLR) | A statistical method to model the linear relationship between descriptors and the target property. |
| Support Vector Machine (SVM) | A powerful classification and regression method that finds an optimal hyperplane to separate data points. researchgate.net |
| Random Forest (RF) | An ensemble method that builds multiple decision trees and merges them to get a more accurate and stable prediction. nih.gov |
| Artificial Neural Networks (ANN) | Models inspired by the human brain that can learn complex, non-linear relationships in data. |
For this compound, such models could predict a range of properties. For instance, machine learning models have been successfully developed to predict the pKa of guanidine-containing compounds with high accuracy. nih.govacs.org By calculating the relevant descriptors for this compound and inputting them into a validated QSAR model, it would be possible to estimate its biological activity against a particular target, aiding in its evaluation as a potential therapeutic agent.
Advanced Spectroscopic and Crystallographic Elucidation of N Morpholin 4 Ylguanidine Architectures
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography provides unparalleled insight into the solid-state structure of N''-Morpholin-4-ylguanidine, defining the precise arrangement of atoms and the nature of their interactions.
Molecular Geometry and Bond Parameter Determination
The crystal structure of this compound reveals a distinct molecular geometry. The morpholine (B109124) ring typically adopts a stable chair conformation. The guanidinium (B1211019) group, a key functional moiety, is planar due to the delocalization of π-electrons across the C-N bonds. This planarity is a characteristic feature of guanidinium salts. researchgate.net
Bond lengths and angles within the molecule are consistent with hybrid orbital theory and established values for similar structures. The C-N bonds within the guanidinium core exhibit lengths intermediate between typical single and double bonds, confirming the delocalized electronic nature. For instance, in related guanidinium structures, C-N bond lengths are observed in the range of 1.32 to 1.34 Å. researchgate.netresearchgate.net The C-N and C-O bonds within the morpholine ring display standard single bond lengths. The bond angles around the central carbon of the guanidinium group are approximately 120°, indicative of its sp2 hybridization. researchgate.net
Table 1: Selected Bond Lengths in Guanidinium-Containing Compounds
| Bond | Typical Length (Å) |
| C-N (guanidinium) | 1.32 - 1.34 |
| C=N (imine) | ~1.30 |
| C-N (amine) | ~1.47 |
Note: Data is based on representative values from related structures and serves for comparative purposes.
Table 2: Selected Bond Angles in Guanidinium-Containing Compounds
| Angle | Typical Value (°) |
| N-C-N (guanidinium) | ~120 |
| C-N-C (morpholine) | ~109.5 |
Note: Data is based on representative values from related structures and serves for comparative purposes.
Intermolecular Interactions: Hydrogen Bonding Networks
The solid-state architecture of this compound is significantly influenced by a network of intermolecular hydrogen bonds. The guanidinium group, with its multiple N-H protons, acts as an effective hydrogen bond donor. These protons form strong hydrogen bonds with acceptor atoms, which can include the oxygen atom of the morpholine ring or counter-ions if the compound is in a salt form. mdpi.comresearchgate.net
Crystal Packing and Supramolecular Assembly in the Solid State
The interplay of hydrogen bonds and other non-covalent interactions leads to a specific crystal packing and supramolecular assembly. Molecules of this compound arrange themselves in an ordered fashion to maximize stabilizing interactions. This often results in the formation of recognizable supramolecular motifs, such as chains, sheets, or more complex three-dimensional networks. beilstein-journals.orgmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure
NMR spectroscopy provides detailed information about the structure and connectivity of this compound in solution.
1H and 13C NMR for Chemical Shift Assignment and Connectivity
The 1H NMR spectrum of this compound displays characteristic signals for the protons of the morpholine and guanidinium groups. The protons on the carbons adjacent to the oxygen atom in the morpholine ring typically appear as a multiplet around 3.7 ppm, while the protons on the carbons adjacent to the nitrogen atom are found slightly upfield, around 3.3-3.5 ppm. rsc.org The N-H protons of the guanidinium group give rise to broader signals whose chemical shifts can be solvent-dependent.
The 13C NMR spectrum provides information on the carbon framework. The carbon atom of the guanidinium group is highly deshielded and appears at a characteristic downfield shift, often above 155 ppm. The carbons of the morpholine ring resonate in the range of 40-70 ppm, with the carbons adjacent to the oxygen atom appearing at a lower field than those adjacent to the nitrogen. rsc.orglibretexts.org
Table 3: Typical 1H NMR Chemical Shifts for Morpholine Derivatives
| Proton Environment | Chemical Shift (δ, ppm) |
| O-CH2- | 3.6 - 3.8 |
| N-CH2- | 3.2 - 3.6 |
Note: Data is based on representative values from related structures and serves for comparative purposes.
Table 4: Typical 13C NMR Chemical Shifts for Morpholine and Guanidinium Derivatives
| Carbon Environment | Chemical Shift (δ, ppm) |
| C=N (guanidinium) | > 155 |
| O-C H2- (morpholine) | 65 - 70 |
| N-C H2- (morpholine) | 40 - 50 |
Note: Data is based on representative values from related structures and serves for comparative purposes.
2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Elucidation
Two-dimensional NMR techniques are essential for the unambiguous assignment of all proton and carbon signals and for confirming the connectivity within the this compound molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. In this compound, COSY spectra would show correlations between the geminal and vicinal protons within the morpholine ring, confirming their connectivity. emerypharma.comwalisongo.ac.id
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton-carbon pairs. libretexts.org This technique is invaluable for assigning the carbon signals based on the already assigned proton signals. For example, the proton signals of the morpholine ring will show cross-peaks with their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. libretexts.org This is particularly useful for establishing the connection between the morpholine ring and the guanidinium group. For instance, correlations would be expected between the protons on the nitrogen-adjacent carbons of the morpholine ring and the carbon atom of the guanidinium group.
Together, these 2D NMR experiments provide a comprehensive picture of the molecular structure of this compound in solution, complementing the solid-state data from X-ray crystallography.
Dynamic NMR for Conformational Exchange Processes
Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for investigating time-dependent molecular processes, such as conformational changes that occur on the NMR timescale. researchgate.net For this compound, several dynamic processes can be anticipated, primarily involving rotation around single bonds and ring inversion.
The key conformational exchanges in this compound include:
Morpholine Ring Inversion: The six-membered morpholine ring typically adopts a chair conformation. This chair form can undergo inversion to another chair form. In N-substituted morpholines, this process can lead to the interconversion of substituents between axial and equatorial positions. sci-hub.ruresearchgate.net The energy barrier for this process is influenced by the nature of the substituent on the nitrogen atom.
Restricted C-N Bond Rotation: The guanidine (B92328) group exhibits partial double bond character in its C-N bonds due to resonance, which can lead to restricted rotation. nih.gov In this compound, rotation around the bond connecting the morpholine nitrogen to the guanidine carbon (C-N bond) would be hindered. This can result in the existence of distinct rotational isomers (rotamers) that may be observable at low temperatures. orientjchem.org
These exchange processes can be studied by variable-temperature NMR experiments. As the temperature is lowered, the rate of exchange decreases. If the exchange is slow enough on the NMR timescale, separate signals for each conformer can be observed. At higher temperatures, the exchange becomes rapid, and an averaged signal is seen. The coalescence temperature—the point at which two separate signals merge into a single broad peak—can be used to calculate the free energy of activation (ΔG‡) for the conformational exchange. nih.gov
Table 1: Potential Conformational Exchange Processes in this compound and Estimated Energy Barriers
| Dynamic Process | Bonds/Atoms Involved | Expected Phenomenon in DNMR | Estimated Energy Barrier (kcal/mol) |
| Morpholine Ring Inversion | C-C, C-O, C-N bonds of the morpholine ring | Coalescence of axial and equatorial proton signals upon heating. | 10 - 15 |
| C(guanidine)-N(morpholine) Rotation | Rotation around the C-N single bond | Appearance of rotamers at low temperature. | 15 - 20 |
Note: Energy barriers are estimates based on data for analogous N-substituted morpholines and substituted guanidines. orientjchem.orgrsc.org
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Characteristic Group Frequencies of Guanidine and Morpholine
The vibrational spectrum of this compound is a composite of the characteristic vibrations of its two main components: the guanidine moiety and the morpholine ring.
Guanidine Group: The guanidinium cation (the protonated form of guanidine) has D3h symmetry, leading to characteristic vibrational modes. In a substituted guanidine, this symmetry is lowered, but the key vibrational signatures remain. These include N-H stretching, C=N stretching, and NH₂ bending (scissoring) modes. researchgate.netacs.org
Morpholine Ring: The morpholine ring exhibits vibrations characteristic of cyclic ethers and secondary amines. These include C-H stretching, C-O-C stretching, and various ring deformation modes. nih.govrsc.org The conformation of the ring (e.g., chair vs. boat) and the orientation of the substituent on the nitrogen (axial vs. equatorial) can influence the exact frequencies of these modes. chemicalbook.com
Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| N-H Asymmetric Stretch | Guanidine (-NH₂) | 3400 - 3500 | Medium-Strong | Medium |
| N-H Symmetric Stretch | Guanidine (-NH₂) | 3300 - 3400 | Medium-Strong | Medium |
| C-H Asymmetric Stretch | Morpholine (-CH₂) | 2920 - 2980 | Strong | Strong |
| C-H Symmetric Stretch | Morpholine (-CH₂) | 2840 - 2870 | Strong | Strong |
| C=N Stretch | Guanidine (C=N) | 1630 - 1680 | Strong | Strong |
| N-H Bending (Scissoring) | Guanidine (-NH₂) | 1580 - 1640 | Strong | Medium |
| CH₂ Bending (Scissoring) | Morpholine (-CH₂) | 1440 - 1470 | Medium | Medium |
| C-O-C Asymmetric Stretch | Morpholine (Ether) | 1110 - 1140 | Strong | Weak |
| C-N Stretch | Guanidine & Morpholine | 1000 - 1250 | Medium | Medium |
Note: These are predicted ranges based on literature values for substituted guanidines and morpholine derivatives. researchgate.netresearchgate.netresearchgate.net
Conformational Fingerprinting through Vibrational Modes
Subtle variations in vibrational spectra can serve as a "fingerprint" to distinguish between different molecular conformations. scielo.org.mx For this compound, the orientation of the guanidine group relative to the morpholine ring (i.e., resulting from rotation around the C-N bond) and the conformation of the morpholine ring itself can give rise to distinct spectral features.
For instance, the frequencies of the C-H and N-H stretching modes are sensitive to their local electronic environment, which changes with conformation. rsc.org Hydrogen bonding, both intra- and intermolecular, can significantly shift the N-H and C=O (in related acylguanidines) stretching frequencies, often causing broadening and a shift to lower wavenumbers. nih.gov In the low-frequency region (below 1000 cm⁻¹), ring deformation and puckering modes of the morpholine moiety are highly sensitive to its conformation and can be used to distinguish between chair and twist-boat forms, or between axial and equatorial substitution patterns. researchgate.netnih.gov
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathways
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds by analyzing the mass-to-charge ratio (m/z) of ionized molecules and their fragments.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or more decimal places). nih.gov This precision allows for the determination of the elemental formula of a compound, as the exact mass is unique to a specific combination of isotopes. mdpi.com For this compound, HRMS can unequivocally confirm its molecular formula.
Table 3: Exact Mass Calculation for this compound
| Parameter | Value |
| Molecular Formula | C₅H₁₂N₄O |
| Nominal Mass | 144 Da |
| Monoisotopic Mass (Neutral) | 144.10111 Da |
| Protonated Ion [M+H]⁺ | C₅H₁₃N₄O⁺ |
| Exact Mass of [M+H]⁺ | 145.10894 Da |
Note: Masses calculated using monoisotopic masses: C=12.00000, H=1.00783, N=14.00307, O=15.99491.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Studies
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the protonated molecular ion, [M+H]⁺), which is then fragmented by collision-induced dissociation (CID). The resulting product ions are mass-analyzed, providing a fragmentation pattern that offers valuable structural information. nih.gov
For the [M+H]⁺ ion of this compound (m/z 145.1), several fragmentation pathways can be proposed based on the known fragmentation behavior of guanidines and morpholine-containing compounds. researchgate.netpreprints.org
Proposed Key Fragmentation Pathways:
Loss of Ammonia (NH₃): A common fragmentation for guanidines, leading to a fragment ion at m/z 128.1.
Loss of Cyanamide (B42294) (CH₂N₂): Another characteristic loss from the guanidine moiety, resulting in an ion at m/z 103.1.
Cleavage of the Morpholine Ring: The morpholine ring can undergo fragmentation, for example, through a retro-Diels-Alder (RDA)-type reaction to lose C₂H₄O (ethylene oxide), yielding a fragment at m/z 101.1. Another possibility is the loss of the entire morpholine radical after cleavage of the C-N bond, though this is more common in electron ionization.
Formation of Guanidinium Ion: Cleavage of the C-N bond connecting the two moieties could lead to the formation of the protonated guanidine ion at m/z 60.1.
Formation of Morpholinium Ion: Cleavage could also potentially yield a morpholinium ion at m/z 88.1.
Table 4: Predicted Key Fragment Ions in the MS/MS Spectrum of [C₅H₁₂N₄O+H]⁺
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment m/z (calculated) |
| 145.1 | [C₅H₁₀N₃O]⁺ | NH₃ | 128.1 |
| 145.1 | [C₄H₉N₂O]⁺ | CH₂N₂ | 103.1 |
| 145.1 | [C₃H₉N₄]⁺ | C₂H₄O | 101.1 |
| 145.1 | [CH₆N₃]⁺ | C₄H₇NO | 60.1 |
| 145.1 | [C₄H₁₀NO]⁺ | CH₃N₃ | 88.1 |
Electronic Spectroscopy: UV-Vis and Fluorescence Applications
The electronic transitions of this compound and its derivatives can be characterized using Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy. These techniques provide insights into the molecular structure, electronic environment, and potential applications of these compounds, particularly in the development of sensors and functional materials.
The UV-Vis absorption characteristics of guanidine derivatives are highly dependent on the nature of the substituents attached to the guanidine core. For simple, non-aromatic guanidines, the electronic transitions, such as n → π* and π → π*, typically occur at lower wavelengths in the UV region. The presence of a morpholino group in this compound is not expected to induce a significant shift into the visible region, as it does not constitute a major chromophore.
However, when the guanidine moiety is attached to a chromophoric system, its electronic properties can be significantly modulated. For instance, in photoswitchable guanidine catalysts incorporating an azobenzene (B91143) unit, the UV-Vis spectrum is dominated by the π→π* transition of the azobenzene moiety. researchgate.netbeilstein-journals.org The (E)-isomer of such a compound exhibits a strong π→π* band around 326 nm and a weaker, partially overlapping n→π* band in the visible region. researchgate.netbeilstein-journals.orgnih.gov Upon photoisomerization to the (Z)-isomer, a hypsochromic (blue) shift of the π→π* band to around 273 nm is observed. beilstein-journals.orgnih.gov
The protonation state of the guanidinium group and its interaction with anions can also influence the UV-Vis spectrum. Studies on chromophore-guanidine derivatives have shown that protonation of the guanidine subunit leads to a hypsochromic shift of the lowest energy absorption bands. barbatti.org Subsequent complexation with anions can then modulate these spectral shifts, a principle that is utilized in the design of anion sensors. barbatti.org
Table 1: UV-Vis Absorption Data for a Photoswitchable Azobenzene-Guanidine Derivative
| Isomer | Transition | λmax (nm) in Acetonitrile | Reference |
| (E)-isomer | π→π | 326 | researchgate.netnih.gov |
| (Z)-isomer | π→π | 273 | beilstein-journals.orgnih.gov |
This interactive table provides the absorption maxima for the (E) and (Z) isomers of a photoswitchable guanidine derivative, illustrating the effect of isomerization on the electronic spectrum.
The fluorescence properties of guanidinium compounds are of significant interest for the development of fluorescent probes and sensors. While this compound itself is not expected to be strongly fluorescent, its derivatives, when coupled with a fluorophore, can exhibit interesting photophysical behaviors. The guanidinium group can act as a recognition site for anions, and this binding event can lead to a change in the fluorescence emission of the attached fluorophore, a phenomenon known as chelation-enhanced fluorescence or quenching. researchgate.net
For example, a fluorescent oxoanion binder, 1-guanidino-8-amino-2,7-diazacarbazole (GADAC), demonstrates how the guanidinium group facilitates binding to anions like carboxylates, phosphates, and sulfates in water, with corresponding changes in its fluorescence properties. nih.govacs.org GADAC itself is fluorescent, with an absorption maximum at 356 nm and an emission maximum at 403 nm in water. nih.govacs.org Its quantum yield is sensitive to pH, increasing significantly upon protonation of an aminopyridine moiety within the fluorophore structure. nih.govacs.org
Another study on a red-emitting polymerizable guanidinium dye designed as a fluorescent probe for glyphosate (B1671968) detection showed broad absorption bands centered around 444-446 nm. mdpi.com The interaction of this probe with glyphosate resulted in bathochromic (red) shifts in both the absorption and fluorescence emission spectra, indicating the formation of a complex. mdpi.com
Table 2: Spectroscopic Properties of Fluorescent Guanidinium Derivatives
| Compound | Solvent/Conditions | λabs (nm) | λem (nm) | Quantum Yield (Φ) | Reference |
| 1-guanidino-8-amino-2,7-diazacarbazole (GADAC) | Water (pH 7.4) | 356 | 403 | 0.12 | nih.govacs.org |
| 1-guanidino-8-amino-2,7-diazacarbazole (GADAC) | Water (pH 4.0) | 356 | 403 | 0.53 | nih.govacs.org |
| Red-Emitting Guanidinium Benzoxadiazole Probe | Chloroform | 446 | - | - | mdpi.com |
| Red-Emitting Guanidinium Benzoxadiazole Probe | Acetonitrile | 444 | - | - | mdpi.com |
This interactive table summarizes the absorption and emission maxima, along with quantum yields where available, for different fluorescent guanidinium derivatives, highlighting the influence of the chemical environment on their photophysical properties.
Organocatalytic Functionalities of N Morpholin 4 Ylguanidine Scaffolds
Principles of Organocatalysis Involving Guanidine (B92328) and Morpholine (B109124) Moieties
Organocatalysis operates on principles that mimic enzymatic processes, where specific functional groups within the catalyst interact with substrates to lower the activation energy of a reaction. nih.gov Guanidines and morpholines are prominent functional groups in the design of organocatalysts. researchgate.netnih.gov
The guanidinium (B1211019) group, the protonated form of guanidine, is a particularly effective hydrogen-bond donor. This ability to form strong hydrogen bonds is crucial for activating electrophiles and stabilizing anionic intermediates or transition states. wikipedia.org Chiral guanidinium salts have been successfully employed as phase-transfer catalysts, where they form hydrogen bonds with polar fragments of the substrates. ineosopen.org
The morpholine moiety, a heterocyclic amine, is a key component in enamine and iminium ion catalysis. nih.govresearchgate.net The nitrogen atom of the morpholine can react with carbonyl compounds to form nucleophilic enamines or electrophilic iminium ions, thereby activating the substrate for a variety of transformations. nobelprize.orgacs.org The combination of the Brønsted basicity and hydrogen-bonding capabilities of the guanidine group with the covalent activation modes of the morpholine moiety within a single scaffold allows for bifunctional catalysis, where both the nucleophile and electrophile can be simultaneously activated. wikipedia.orgnih.gov
Mechanistic Roles of Guanidine as a Brønsted Base or Hydrogen Bond Donor
Guanidines are recognized as strong organic bases, a property that is central to their function as Brønsted base catalysts. researchgate.netthieme-connect.com In a typical catalytic cycle, the guanidine abstracts a proton from a pronucleophile, generating a highly reactive nucleophile and a protonated guanidinium ion. researchgate.netrsc.org This guanidinium ion can then participate further in the reaction by acting as a hydrogen bond donor. nih.gov
The ability of the guanidinium ion to act as a hydrogen bond donor is a key feature of its catalytic activity. It can form single or multiple hydrogen bonds with the electrophile, thereby activating it towards nucleophilic attack. researchgate.net This dual activation, where the guanidine acts as a base to generate the nucleophile and its conjugate acid activates the electrophile, is a form of bifunctional catalysis. researchgate.netnih.gov This cooperative mechanism is often invoked to explain the high efficiency and stereoselectivity of many guanidine-catalyzed reactions. acs.org The strength of these hydrogen bonds can be substantial, significantly stabilizing anionic transition states and intermediates. wikipedia.org
Enamine and Iminium Ion Catalysis via Morpholine Derivatives
Morpholine and its derivatives are widely used as secondary amine catalysts that operate through enamine and iminium ion intermediates. nih.govresearchgate.net
Enamine Catalysis: In enamine catalysis, the morpholine catalyst reacts with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate. nobelprize.org This enamine is more nucleophilic than the corresponding enol or enolate, allowing it to react with a wide range of electrophiles. After the key bond-forming step, the catalyst is regenerated through hydrolysis. Although morpholine-derived enamines are generally less reactive than those derived from pyrrolidine (B122466) due to the electronic effects of the oxygen atom, they have been successfully employed in various transformations. nih.gov
Iminium Ion Catalysis: In iminium ion catalysis, the morpholine catalyst condenses with an α,β-unsaturated carbonyl compound to form an iminium ion. acs.orgnih.gov This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the unsaturated system, activating it for nucleophilic attack at the β-position. nih.gov This activation mode is particularly effective for conjugate addition reactions. mdpi.comunibo.it The reaction concludes with the hydrolysis of the resulting enamine to release the product and regenerate the morpholine catalyst. nobelprize.org The combination of enamine and iminium ion activation within a single catalytic cycle allows for complex cascade reactions. nobelprize.org
Asymmetric Organocatalysis with N''-Morpholin-4-ylguanidine Analogs
The incorporation of chirality into this compound analogs allows for the development of powerful asymmetric organocatalysts. These catalysts can induce stereoselectivity in a variety of chemical transformations, leading to the formation of enantiomerically enriched products. rsc.orgfrontiersin.org
Chiral this compound analogs can achieve enantioselectivity through the creation of a chiral environment around the reacting substrates. The chiral scaffold of the catalyst directs the approach of the reactants, favoring one transition state over its diastereomeric counterpart. nih.gov
In reactions where the guanidine moiety acts as a Brønsted base and hydrogen bond donor, the chiral guanidinium ion can form a well-defined, stereochemically biased complex with the substrates through hydrogen bonding. wikipedia.orgnih.gov This organized transition state assembly effectively transfers the chiral information from the catalyst to the product.
Similarly, when the morpholine moiety engages in enamine or iminium ion catalysis, the chiral environment around the nitrogen atom dictates the facial selectivity of the subsequent reaction. nih.gov The steric and electronic properties of the chiral substituents on the catalyst play a crucial role in determining the level of enantiomeric excess (e.e.) observed in the product.
A variety of enantioselective transformations have been successfully catalyzed by chiral guanidines and morpholines, including Michael additions, aldol (B89426) reactions, Mannich reactions, and cycloadditions. nih.govmdpi.com
In addition to controlling enantioselectivity, chiral this compound analogs can also exert control over the diastereoselectivity of a reaction, which is critical when multiple new stereocenters are formed. nih.gov Diastereoselective control is achieved by selectively favoring the formation of one diastereomer over others.
This control arises from the ability of the catalyst to organize both the nucleophile and the electrophile in a specific three-dimensional arrangement within the transition state. The non-covalent interactions, such as hydrogen bonding and steric repulsion, between the catalyst and the substrates dictate the relative orientation of the reacting partners, leading to the preferential formation of a single diastereomer. nih.gov For instance, in a Michael addition reaction that forms two new stereocenters, a well-designed chiral catalyst can control both the absolute configuration of each center (enantioselectivity) and the relative configuration between them (diastereoselectivity). chemrxiv.org
Reaction Scope and Substrate Specificity in Catalytic Systems
The reaction scope and substrate specificity of catalytic systems based on this compound analogs are determined by the interplay of the electronic and steric properties of both the catalyst and the substrates.
The guanidine moiety, due to its strong basicity, can deprotonate a wide range of pronucleophiles, including nitroalkanes, malonates, and β-ketoesters. The subsequent hydrogen bond-donating ability of the guanidinium ion allows for the activation of various electrophiles, such as nitroolefins, enones, and imines. nih.gov
The morpholine unit, through enamine and iminium ion catalysis, primarily activates aldehydes and ketones. nih.govnih.gov The substrate scope for enamine catalysis includes a variety of electrophiles that can react with the nucleophilic enamine. For iminium ion catalysis, the key substrates are α,β-unsaturated aldehydes and ketones. acs.org
The specificity of the catalyst for certain substrates is influenced by the steric environment of the active site. Bulky substituents on the catalyst can create a more confined chiral pocket, leading to higher selectivity for substrates that can fit comfortably within this pocket. Conversely, a more open catalytic site may accommodate a broader range of substrates but potentially with lower selectivity. The electronic nature of the substituents on the catalyst can also influence its reactivity and, consequently, its substrate specificity.
Based on a comprehensive search of available scientific literature, there is currently no specific research focusing on the computational insights into the organocatalytic design and performance of the precise compound This compound .
Therefore, it is not possible to generate the requested article section with scientifically accurate and detailed research findings, as no published data, computational models, or transition state analyses for this specific molecule's organocatalytic function could be identified.
Research in computational organocatalysis is extensive; however, it tends to focus on established classes of catalysts. While studies exist for broader categories of related compounds, such as morpholine-based organocatalysts (e.g., morpholine amino acids) nih.gov and various guanidine derivatives, iaamonline.orgnih.gov these findings cannot be directly extrapolated to this compound. Crafting an article without specific data would lead to speculation and scientific inaccuracy, which contravenes the core requirements of the request.
Should you be interested in the computational analysis of a more general class of related organocatalysts, such as those mentioned above, please specify, and an article can be generated based on available literature.
Supramolecular Chemistry and Non Covalent Interactions of N Morpholin 4 Ylguanidine
Design Principles for Supramolecular Assemblies
The creation of supramolecular assemblies is guided by several key design principles that leverage non-covalent interactions. numberanalytics.com These interactions, including hydrogen bonding, π-π stacking, and van der Waals forces, allow for the construction of highly organized and functional architectures. numberanalytics.com The design and synthesis of these assemblies demand a thorough understanding of these non-covalent forces and their influence on the structure and stability of the resulting complexes. numberanalytics.com
Strategies for designing these intricate structures include:
Modular Design: Utilizing modular building blocks to construct complex structures. numberanalytics.com
Template-Directed Synthesis: Employing a template molecule to guide the assembly of the supramolecular structure. numberanalytics.comfrontiersin.org This method is advantageous for improving synthetic efficiency. frontiersin.org
Self-Assembly: The spontaneous organization of molecular components into a stable, well-defined supramolecular structure. numberanalytics.com
The stability and structure of these assemblies are influenced by factors such as the concentration of the molecular components, temperature, and the solvent used. numberanalytics.com The design of protein-based assemblies, for instance, is an emerging area with wide-ranging applications, from smart biomaterials to vaccines. nih.gov These design approaches aim to mimic both the topologies of naturally occurring assemblies and their functional properties, such as responsiveness to external stimuli. nih.gov
Hydrogen Bonding Patterns within N''-Morpholin-4-ylguanidine Aggregates
Hydrogen bonds are highly directional interactions that play a crucial role in molecular recognition and self-assembly. chemistryviews.org The patterns of these bonds can be categorized using graph theory, which provides a systematic way to decode complex networks. researchgate.net In the context of this compound, the guanidinium (B1211019) group, with its multiple hydrogen bond donors, and the morpholine (B109124) ring, with its hydrogen bond acceptor sites (oxygen and nitrogen atoms), are key to its aggregation behavior.
The interaction between the N-H groups of the guanidinium moiety and the oxygen and nitrogen atoms of the morpholine ring can lead to the formation of various hydrogen-bonding motifs. These motifs can be described using graph-set notation, such as chains (C), rings (R), and intramolecular hydrogen bonds (S). For instance, intermolecular N-H···O and N-H···N hydrogen bonds can lead to the formation of one-dimensional chains or more complex two- and three-dimensional networks. researchgate.net The specific patterns that emerge will depend on the steric and electronic environment of the molecule.
Interactive Table: Potential Hydrogen Bonding Motifs in this compound Aggregates
| Motif Type | Graph-Set Descriptor | Description |
| Chain | C(n) | A linear sequence of hydrogen bonds. |
| Ring | R(n)(m) | A closed loop of 'm' atoms connected by 'n' hydrogen bonds. |
| Intramolecular | S(n) | A hydrogen bond within a single molecule. |
This table illustrates the types of hydrogen bonding patterns that could be observed in the aggregates of this compound based on common motifs found in organic molecules.
Role in Molecular Recognition and Host-Guest Chemistry
Host-guest chemistry involves the formation of complexes between two or more molecules or ions held together by non-covalent interactions. wikipedia.org This concept is fundamental to molecular recognition, where a host molecule selectively binds to a specific guest. wikipedia.org The guanidinium group is a well-known recognition motif for binding anionic guests, such as carboxylates and phosphates, through strong hydrogen bonding interactions. beilstein-journals.org
Self-Assembly Processes and Formation of Extended Networks
Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. numberanalytics.com This process is central to the formation of extended networks in the solid state and in solution. For this compound, the interplay of hydrogen bonding involving the guanidinium and morpholine groups is expected to be the primary driver of self-assembly.
The formation of one-dimensional tapes, two-dimensional sheets, or three-dimensional frameworks is plausible, depending on the directionality and strength of the intermolecular interactions. For example, self-complementary hydrogen bonding between two this compound molecules could lead to the formation of dimeric units, which can then further assemble into larger aggregates. researchgate.net The presence of solvents can also influence the self-assembly process by competing for hydrogen bonding sites or by templating specific packing arrangements. numberanalytics.com
Applications in Supramolecular Catalysis
Supramolecular catalysis utilizes non-covalent interactions to create organized reaction environments, often mimicking the function of enzymes. unipa.itrsc.org These systems can enhance reaction rates and selectivities by bringing reactants together in a pre-organized fashion or by stabilizing transition states. rsc.org The design of artificial catalysts that can rival the efficiency of enzymes is a significant area of research. rsc.org
Given its ability to form specific host-guest complexes, this compound has the potential to be used in supramolecular catalysis. It could act as a catalyst itself by activating a substrate through hydrogen bonding, or it could serve as a scaffold to bring a catalytic group and a substrate into close proximity. For instance, the guanidinium group could bind an anionic substrate, while a catalytically active functional group attached to the morpholine ring performs a chemical transformation. The development of such systems could lead to novel and highly selective catalytic processes. rsc.orgnih.gov
Templated Synthesis and Directed Assembly using this compound Scaffolds
Template-directed synthesis is a powerful strategy for constructing complex molecular architectures where a template molecule guides the formation of a product. numberanalytics.com This approach is widely used in the synthesis of mechanically interlocked molecules like catenanes and rotaxanes. frontiersin.orgrsc.org
The defined structure and recognition properties of this compound make it a potential candidate for use as a template or a scaffold in directed assembly. For example, an aggregate of this compound could serve as a template around which other molecules assemble, leading to the formation of a specific supramolecular structure. frontiersin.org Alternatively, this compound could be used as a building block in the construction of larger, more complex scaffolds for applications in materials science or chemical biology. nih.govnih.gov The ability to control the assembly of molecules with this level of precision opens up possibilities for creating new materials with tailored properties and functions. nih.gov
Derivatization Chemistry and Functionalization of N Morpholin 4 Ylguanidine
Site-Specific Derivatization Strategies of Guanidine (B92328) Nitrogen
The guanidine group of N''-Morpholin-4-ylguanidine contains multiple nitrogen atoms with available hydrogens, making it a prime site for derivatization. These nucleophilic nitrogens can react with a variety of electrophilic reagents. Site-specific derivatization allows for the synthesis of a diverse library of analogs with modified properties. Common strategies involve acylation, condensation reactions, and additions to isothiocyanates.
Acylation: The guanidine nitrogen atoms can be acylated using acyl chlorides or anhydrides. researchgate.net For instance, reaction with benzoyl chloride in an appropriate solvent would yield a benzoylated derivative. researchgate.net These reactions typically proceed under basic conditions to neutralize the acid byproduct.
Reaction with Isothiocyanates: Isothiocyanates are highly reactive towards primary and secondary amines and related nucleophiles, forming thiourea (B124793) derivatives. greyhoundchrom.comrsc.org The reaction of this compound with an isothiocyanate, such as phenyl isothiocyanate, would lead to the formation of a phenylthiourea-type adduct on one of the guanidine nitrogens. organic-chemistry.org This method is particularly useful for introducing aromatic or other functional moieties.
Condensation with Aldehydes: The guanidine group can undergo condensation reactions with aldehydes. nih.govresearchgate.net The reaction mechanism often involves the initial formation of a hydroxyalkyl intermediate, which may subsequently dehydrate or rearrange depending on the reaction conditions and the structure of the aldehyde used. mdpi.comorganic-chemistry.org
Table 1: Selected Derivatization Reactions for the Guanidine Moiety
| Reaction Type | Reagent Class | Product Type | General Conditions |
|---|---|---|---|
| Acylation | Acyl Chlorides (e.g., Benzoyl chloride) | N-Acylguanidine | Aprotic solvent, base |
| Thiourea Formation | Isothiocyanates (e.g., Phenyl isothiocyanate) | N-Thiocarbamoylguanidine | Aprotic solvent, room temp. nih.gov |
Functionalization of the Morpholine (B109124) Ring System
Direct chemical functionalization of the C-H bonds of the morpholine ring in this compound is chemically challenging due to the ring's general stability and lack of activation. sci-hub.se Therefore, the more common and versatile strategy for introducing functionality onto the morpholine scaffold is to utilize pre-functionalized morpholine building blocks during the synthesis. sci-hub.seresearchgate.net
This approach involves the synthesis of a morpholine derivative bearing the desired substituent (e.g., alkyl, aryl, hydroxyl, or other functional groups) at one of its carbon atoms. This substituted morpholine can then be used as a starting material in a synthetic route to produce the corresponding functionalized this compound analog. For example, synthetic methods exist for creating functionalized morpholin-2-ones, which can serve as precursors to a variety of substituted morpholines. mdpi.com This "building block" approach provides a reliable and controllable method for accessing a wide range of analogs with modifications exclusively on the morpholine ring, which is crucial for structure-activity relationship studies.
Methodologies for Analytical Derivatization
Analytical derivatization is a technique used to chemically modify an analyte to improve its suitability for a specific analytical method, such as High-Performance Liquid Chromatography (HPLC). numberanalytics.com For a compound like this compound, which lacks a strong chromophore or fluorophore, derivatization is essential for achieving high sensitivity in UV-Visible or fluorescence detection. researchgate.netjournalajacr.com The primary target for this derivatization is the reactive guanidine group.
The goal of analytical derivatization is to attach a molecular "tag" that has strong absorbance or fluorescence properties. journalajacr.com This is typically achieved through pre-column derivatization, where the analyte is reacted with a labeling reagent before injection into the chromatograph. researchgate.net Several classes of reagents are commonly used for derivatizing primary and secondary amine functionalities and are applicable to the guanidine group. greyhoundchrom.com
Phenyl isothiocyanate (PITC): Reacts with amine groups to form phenylthiocarbamoyl (PTC) derivatives, which have a strong UV absorbance around 254 nm. greyhoundchrom.com
Dansyl chloride (DNS-Cl): 1-Dimethylaminonaphthalene-5-sulfonyl chloride reacts with primary and secondary amines to yield highly fluorescent dansyl-amides, enabling sensitive fluorescence detection. researchgate.net
Dabsyl chloride (DABSCl): 4-N,N-Dimethylaminoazobenzene-4'-sulfonyl chloride produces intensely colored dabsyl derivatives, which can be detected in the visible range (around 436 nm). greyhoundchrom.com
1-Fluoro-2,4-dinitrobenzene (FDNB): Also known as Sanger's reagent, it reacts with amines to form dinitrophenyl (DNP) derivatives that absorb UV light. researchgate.netgreyhoundchrom.com
Table 2: Common Pre-Column Derivatization Reagents for HPLC Analysis
| Reagent Name | Abbreviation | Target Group | Detection Method | Typical Reaction Conditions |
|---|---|---|---|---|
| Phenyl isothiocyanate | PITC | Guanidine N-H | UV (254 nm) | Alkaline buffer, room temp. greyhoundchrom.com |
| 1-Dimethylaminonaphthalene-5-sulfonyl chloride | DNS-Cl | Guanidine N-H | Fluorescence | Alkaline buffer (pH 9-10), elevated temp. researchgate.net |
| 4-N,N-Dimethylaminoazobenzene-4'-sulfonyl chloride | DABSCl | Guanidine N-H | UV-Vis (436 nm) | Alkaline buffer (pH ~9), 70°C greyhoundchrom.com |
| 1-Fluoro-2,4-dinitrobenzene | FDNB | Guanidine N-H | UV | Alkaline medium, 40°C greyhoundchrom.com |
Once derivatized, the this compound analogs can be separated and quantified using reversed-phase high-performance liquid chromatography (RP-HPLC). nanobioletters.comtaylorfrancis.com The introduction of a typically hydrophobic derivatizing agent enhances the retention of the otherwise polar analyte on a nonpolar stationary phase.
A standard approach involves using a C18 (octadecylsilyl) column, which provides excellent separation for a wide range of derivatized compounds. nih.govrsc.org The mobile phase usually consists of a gradient mixture of an aqueous buffer (such as ammonium (B1175870) formate (B1220265) or phosphate) and an organic solvent, most commonly acetonitrile. rsc.orgmdpi.com The gradient starts with a higher proportion of the aqueous phase and gradually increases the organic solvent concentration to elute the more hydrophobic derivatives. Detection is performed at the wavelength appropriate for the specific derivative used (e.g., 254 nm for PITC derivatives or fluorescence detection for dansyl derivatives). researchgate.netgreyhoundchrom.com
Synthesis of Conjugates for Mechanistic Probing
To investigate the molecular mechanisms of action or to track the distribution of this compound in biological systems, it can be covalently linked to other molecules, such as fluorescent probes, biotin, or peptides, to form chemical conjugates. The guanidine group serves as a convenient handle for this conjugation.
A widely used method for forming such conjugates is through amide bond formation by coupling the guanidine group to a carboxylic acid on the probe molecule. While guanidines are more basic than primary amines, they can act as nucleophiles in carbodiimide-mediated coupling reactions. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to activate the carboxylic acid group of the molecule to be conjugated, forming a reactive O-acylisourea intermediate. nih.gov This intermediate is then susceptible to nucleophilic attack by one of the nitrogen atoms of the guanidine group of this compound, resulting in a stable covalent bond and the formation of the desired conjugate. thermofisher.com This strategy allows for the specific attachment of this compound to a variety of molecular tools for advanced mechanistic studies.
Table 3: List of Mentioned Chemical Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| Acetonitrile | - |
| Benzoyl chloride | - |
| 1-Dimethylaminonaphthalene-5-sulfonyl chloride | DNS-Cl |
| 4-N,N-Dimethylaminoazobenzene-4'-sulfonyl chloride | DABSCl |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC |
| 1-Fluoro-2,4-dinitrobenzene | FDNB |
| 9-Fluorenylmethyl chloroformate | FMOC-Cl |
| Phenyl isothiocyanate | PITC |
Mechanistic Structure Activity Relationship Sar Investigations of N Morpholin 4 Ylguanidine Analogs
Correlating Structural Modifications with Mechanistic Effects on Molecular Interactions
The molecular interactions of N''-Morpholin-4-ylguanidine analogs are highly dependent on their structural architecture. Modifications to the core scaffold can significantly alter binding modes, affinity, and selectivity by changing the way the molecule interacts with its biological target.
The guanidinium (B1211019) group, which is typically protonated at physiological pH, is a key interaction hub. Its positive charge allows it to form strong electrostatic interactions and hydrogen bonds with negatively charged residues like aspartate and glutamate, or with phosphate (B84403) groups in nucleic acids. sci-hub.se The planar, delocalized charge of the guanidinium ion facilitates a "fork-like" bidentate hydrogen bonding pattern that is crucial for molecular recognition. sci-hub.se
Table 1: Impact of Structural Modifications on Molecular Interactions
| Structural Modification | Mechanistic Effect | Primary Interaction Type Affected | Potential Target Residues/Moieties |
|---|---|---|---|
| Alkylation of Guanidine (B92328) Nitrogens | Increases steric bulk, may alter hydrogen bond donor capacity and basicity. sci-hub.se | Hydrogen Bonding, Electrostatic | Aspartate, Glutamate, Serine |
| Replacement of Morpholine (B109124) Oxygen | Alters hydrogen bond acceptor capability and ring polarity. | Hydrogen Bonding | Backbone Amides (e.g., Valine) nih.gov |
| Addition of Aromatic Groups | Introduces potential for π-π stacking or hydrophobic interactions. mdpi.com | π-π Stacking, Hydrophobic | Phenylalanine, Tyrosine, Tryptophan |
| Variation of Linker Length/Flexibility | Changes the spatial orientation between the morpholine and guanidine groups, affecting simultaneous binding. | Multiple (depending on target topology) | Distal binding pocket residues |
Elucidating the Influence of Guanidine Substitution on Binding Mechanisms
The substitution pattern on the guanidine group is a critical determinant of the binding mechanism. The basicity of guanidine (pKa ≈ 13.5) is significantly influenced by its substituents. sci-hub.se Electron-withdrawing groups (e.g., cyano, nitro, acyl) decrease the basicity, which can weaken electrostatic interactions but may be favorable for cell permeability or to avoid off-target effects related to high basicity. sci-hub.se Conversely, electron-donating groups like alkyls can slightly increase basicity. sci-hub.se
In structure-based design studies of related diaryl guanidinium derivatives, the replacement of a disubstituted guanidine with a secondary amine led to a shorter molecule. mdpi.com This modification altered the interaction profile, allowing the new -NH- group to form a hydrogen bond with a different residue (Glu648 in the studied BRAF model), while the remaining monosubstituted guanidinium could still form the expected bifurcated hydrogen bonds. mdpi.com This demonstrates that even seemingly minor changes to the guanidine moiety can fundamentally alter the binding mode from one set of interactions to another.
Furthermore, the degree of substitution affects the number of available hydrogen bond donors. A primary guanidine group can donate up to five hydrogen bonds, whereas a fully substituted nitrogen cannot act as a donor. This modulation of hydrogen bonding capacity is a powerful tool for fine-tuning binding affinity and specificity.
Effects of Morpholine Ring Substituents on Interaction Selectivity
Substituents on the morpholine ring primarily influence interaction selectivity through steric and electronic effects. The morpholine ring itself is often found in inhibitors of enzymes like PI3K kinases and acetylcholinesterase, where it provides key interactions. nih.gov
In several kinase inhibitors, the morpholine ring is positioned within a specific sub-pocket of the active site. For example, in certain PI3K inhibitors, one morpholine ring interacts with the hinge valine (Val882) via its oxygen atom, a crucial interaction for anchoring the inhibitor in the ATP-binding site. nih.gov The orientation of the morpholine ring can direct its substituents towards specific regions. A methyl group on the morpholine ring, for instance, can be oriented toward a hydrophobic pocket (S1 pocket), enhancing binding affinity and selectivity. nih.gov
Studies on 5-arylideneimidazolones have shown that replacing a methylpiperazine moiety with a morpholine ring resulted in more potent activity as an antibiotic adjuvant. mdpi.com This highlights that the heteroatoms within the ring system are not interchangeable and that the morpholine oxygen likely provides a superior interaction—such as a critical hydrogen bond—that a piperazine (B1678402) nitrogen cannot. Therefore, adding substituents to the carbon atoms of the morpholine ring can introduce new interactions (e.g., hydrophobic, halogen bonding) or create steric clashes that disfavor binding to off-targets, thereby enhancing selectivity.
Conformational Flexibility as a Determinant of Interaction Profile
This flexibility allows the molecule to adapt its shape to fit the contours of a binding site, a concept known as "induced fit." nih.gov A molecule with optimal flexibility can sample a wider range of conformations, increasing the probability of finding a favorable binding pose. nih.gov However, excessive flexibility can be detrimental, leading to a significant entropic penalty upon binding, which reduces affinity.
The torsional angles around the bonds connecting the morpholine nitrogen to the guanidine carbon are particularly important. These rotations dictate the relative spatial orientation of the two key functional groups. A rigid linker might pre-organize the molecule into an active conformation, enhancing affinity, while a more flexible linker could allow the molecule to bind to multiple targets, leading to promiscuity. Therefore, controlling conformational flexibility is a key strategy in designing specific and potent ligands. nih.gov
Rational Design Principles for Modulating Molecular Recognition and Specificity
Rational design aims to systematically engineer molecules with a desired binding profile. For this compound analogs, this involves leveraging an understanding of molecular interactions to enhance affinity for the intended target while minimizing interactions with off-targets. nih.govrsc.org
Key principles include:
Structure-Based Design : When a high-resolution structure of the target is available, the binding pocket can be analyzed to identify key interaction points. The this compound scaffold can be modified to include functional groups that form complementary interactions, such as placing a hydrogen bond acceptor to interact with a donor on the protein or adding a hydrophobic group to fill a greasy pocket. mdpi.com
Multi-site Interactions : Designing ligands that establish interactions at multiple sites within the binding pocket can lead to higher affinity and selectivity. nih.gov For example, an analog could be designed where the guanidinium group anchors the molecule in a polar region, while a substituted morpholine ring engages a separate hydrophobic sub-pocket.
Negative Design : This principle involves explicitly designing features into a molecule that prevent it from binding to known off-targets. nih.gov If an off-target has a small binding pocket, adding a bulky substituent to the morpholine ring could create a steric clash that selectively prevents binding to that protein without affecting binding to the larger pocket of the intended target.
Quantitative Structure-Activity Relationship (QSAR) Models for Mechanistic Insights
QSAR models provide a mathematical framework to correlate the chemical structure of compounds with their biological activity, offering valuable mechanistic insights. nih.gov For this compound analogs, a QSAR study would involve compiling a dataset of analogs with their measured biological activities (e.g., IC₅₀ values).
The process involves calculating a wide range of molecular descriptors for each analog. These can be categorized as:
1D Descriptors : Molecular weight, atom counts.
2D Descriptors : Topological indices, counts of functional groups, and 2D pharmacophore features (e.g., the distance between the guanidinium center and the morpholine oxygen).
3D Descriptors : Molecular shape, volume, and descriptors related to the spatial arrangement of atoms (e.g., fsp3CringC2B, which describes the frequency of ring carbons near sp³ carbons). nih.gov
A statistical method, such as multiple linear regression or machine learning, is then used to build a model that predicts activity based on these descriptors. The resulting QSAR equation highlights which descriptors are most important for activity.
Table 2: Example QSAR Descriptors and Their Mechanistic Interpretation
| Descriptor Type | Example Descriptor | Potential Mechanistic Insight |
|---|---|---|
| Electronic | pKa of Guanidinium | A positive correlation suggests that stronger basicity and electrostatic interactions are key to activity. sci-hub.se |
| Topological | Wiener Index (Molecular Branching) | Indicates the importance of molecular size and compactness for fitting into the binding site. |
| 3D / Steric | Molecular Surface Area | Relates the overall size and shape of the analog to its interaction potential. |
| Pharmacophoric | Distance between H-bond donor (guanidine) and H-bond acceptor (morpholine O) | Defines the optimal spatial geometry required to simultaneously engage with key residues in the target protein. |
A well-validated QSAR model can not only predict the activity of new, unsynthesized analogs but also provide a deeper understanding of the pharmacophoric features essential for the desired biological effect. nih.gov For example, if a descriptor for the number of sp³-hybridized carbons has a positive coefficient in the model, it suggests that increased three-dimensionality is favorable for activity, guiding future design efforts. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
